molecular formula C17H12N2O3 B3197238 3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1004451-69-7

3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3197238
CAS No.: 1004451-69-7
M. Wt: 292.29 g/mol
InChI Key: IVFWJLCVAHTFCT-UHFFFAOYSA-N
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Description

3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical building block based on the 1,3-diarylpyrazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 1,3-diarylpyrazole core is a privileged structure in pharmaceutical research, found in compounds with a wide spectrum of reported biological activities . The presence of the aldehyde functional group at the 4-position makes this compound a versatile synthetic intermediate, suitable for further derivatization through reactions such as condensations to form chalcone-like analogs or reductive amination . Compounds featuring the 1,3-diarylpyrazole structure have been investigated for various research applications. For instance, structurally related molecules have been explored as antagonists of Toll-like receptor 9 (TLR9) . Furthermore, molecular hybrids incorporating pyrazole and chalcone motifs have shown promising antikinetoplastid activity in research settings, demonstrating effects against parasites such as Trypanosoma brucei rhodesiense and Leishmania infantum . The benzo[1,3]dioxole (piperonyl) moiety is a common pharmacophore known to contribute to biological activity in various synthetic compounds . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-10-13-9-19(14-4-2-1-3-5-14)18-17(13)12-6-7-15-16(8-12)22-11-21-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFWJLCVAHTFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178546
Record name 3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004451-69-7
Record name 3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004451-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C16H12N2O3
  • Molecular Weight: 284.28 g/mol
  • IUPAC Name: 3-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to 3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde showed significant inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ampicillin .

CompoundMIC (µg/mL)Target Organism
3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde32E. coli
Standard (Ampicillin)16E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. A notable study utilized a carrageenan-induced rat paw edema model to assess the anti-inflammatory effects. The results indicated a significant reduction in edema comparable to indomethacin, a known anti-inflammatory drug.

TreatmentEdema Reduction (%)
3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde68
Indomethacin (Standard)75

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Study on Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy against clinical isolates. The study found that the compound exhibited potent activity against multidrug-resistant strains of bacteria .

Evaluation of Anti-inflammatory Effects

A comparative study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives. The results indicated that 3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde had a significant inhibitory effect on TNF-alpha production in lipopolysaccharide-stimulated macrophages .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carbaldehyde Derivatives

Structural Comparison

The compound’s structural uniqueness lies in its benzodioxole substituent , which differentiates it from other pyrazole-carbaldehydes. Below is a comparative analysis with key analogs:

Compound Name Substituents at Pyrazole Positions Key Features Reference
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-(4-Fluorophenyl), 5-phenyl (dihydro pyrazole) Reduced aromaticity due to dihydro structure; fluorophenyl enhances polarity.
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Benzoyl, 3-phenyl Benzoyl group increases steric bulk; exhibits antioxidant/anti-inflammatory activity.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 5-(Benzodioxole), 3-tert-butyl (dihydro) Benzodioxole and tert-butyl groups enhance anticonvulsant activity.
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 1,3-Diphenyl Lacks electron-withdrawing groups; used as a precursor for heterocyclic systems.

Key Structural Insights :

  • Unlike dihydro analogs (e.g., ), the fully aromatic pyrazole ring in the target compound may enhance stability and π-π stacking interactions in crystal structures .

Comparison of Reactivity :

  • The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), similar to 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde .
  • Benzodioxole-containing analogs (e.g., ) require specialized reagents for introducing the fused oxygenated ring, which may complicate scalability.

Hypothetical Bioactivity of Target Compound :

  • The benzodioxole moiety may synergize with the aldehyde group to target enzymes like cyclooxygenase (COX) or monoamine oxidases (MAOs), analogous to antioxidant pyrazoles .
  • Compared to dihydro derivatives (e.g., ), the fully aromatic pyrazole core could improve binding to hydrophobic enzyme pockets.
Crystallographic and Computational Studies
  • Crystal Packing : Fluorophenyl- and bromophenyl-substituted pyrazoles (e.g., ) exhibit planar pyrazole rings, whereas benzodioxole-containing compounds may show puckering due to steric effects .
  • Mercury CSD Analysis : Tools like Mercury CSD could compare the target compound’s packing motifs (e.g., hydrogen bonding via aldehyde groups) with diphenyl or dihydro analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yields?

  • Methodology : The compound is synthesized via nucleophilic substitution of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with benzo[d][1,3]dioxol-5-yl phenol derivatives. A basic catalyst (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at reflux (~80–100°C) is typically used . Optimization of phenol equivalents (1.2–1.5 eq.) and reaction time (6–24 h) improves yields (reported 60–85%). Alternative routes include Vilsmeier–Haack formylation of pyrazolone precursors, though this requires careful control of POCl₃ and DMF stoichiometry to avoid over-halogenation .

Q. Which spectroscopic techniques are most reliable for characterizing the aldehyde functional group in this compound?

  • Methodology :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Confirmation requires absence of exchange broadening in DMSO-d₆ .
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and aldehyde C–H stretch at ~2820 cm⁻¹ are diagnostic.
  • X-ray Crystallography : Definitive confirmation of the aldehyde moiety via bond lengths (C=O: ~1.21 Å; C–H: ~1.10 Å) and planar geometry .

Q. How does the benzo[d][1,3]dioxole substituent influence the reactivity of the pyrazole core in cross-coupling reactions?

  • Methodology : The electron-donating benzo[d][1,3]dioxole group activates the pyrazole C-5 position for electrophilic substitution. For example, Suzuki-Miyaura coupling at C-5 with aryl boronic acids proceeds efficiently under Pd(PPh₃)₄ catalysis (yields: 70–90%) . Steric hindrance from the 1-phenyl group limits reactivity at C-3.

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in nucleophilic substitution vs. Vilsmeier–Haack synthesis routes?

  • Analysis :

Parameter Nucleophilic Route Vilsmeier–Haack
CatalystK₂CO₃POCl₃/DMF
Temperature80–100°C0–5°C (step 1)
ByproductsDi-aryl ethersOver-halogenated pyrazoles
Yield OptimizationExcess phenol, longer timeControlled reagent addition
  • Key Insight : The nucleophilic route suffers from competing etherification, while Vilsmeier–Haack requires precise low-temperature control to prevent side reactions.

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Docking Studies : The aldehyde group acts as a hydrogen-bond acceptor, critical for binding to enzymes like COX-2 (PDB ID: 5KIR). Modifications at C-3 (e.g., introducing electron-withdrawing groups) improve binding affinity by 20–30% in silico .
  • QSAR Models : Electron-rich substituents on the benzo[d][1,3]dioxole ring correlate with anticonvulsant activity (R² = 0.89 in rodent models) .

Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

  • Structural Analysis :

  • Torsion Angles : The benzo[d][1,3]dioxole ring is nearly orthogonal to the pyrazole plane (dihedral angle: 85.2°), minimizing steric clash with the 1-phenyl group .
  • Packing Interactions : Weak C–H···O hydrogen bonds (2.8–3.0 Å) between aldehyde oxygen and adjacent phenyl groups stabilize the crystal lattice .

Data Contradiction Resolution

Q. Why do some studies report poor solubility in aqueous buffers despite the polar aldehyde group?

  • Resolution : The 1-phenyl and benzo[d][1,3]dioxole groups create a hydrophobic microenvironment, reducing solubility. Solubility can be improved via:

  • Co-solvents : DMSO (10–20% v/v) increases solubility to 5–10 mM.
  • Prodrug Strategies : Conversion to hydrazone derivatives enhances aqueous solubility by 50-fold without altering bioactivity .

Key Research Gaps

  • Biological Screening : Limited in vivo data on pharmacokinetics (e.g., bioavailability, metabolism).
  • Mechanistic Studies : Role of the aldehyde group in redox-mediated toxicity remains unexplored.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde

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